2-(4-Nitro-1H-pyrazol-3-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitro-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. The presence of a nitro group at the 4-position of the pyrazole ring adds to its chemical reactivity and potential applications. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)pyrazine typically involves the reaction of pyrazine derivatives with nitro-substituted pyrazoles. One common method involves the condensation of 4-nitro-3-pyrazolecarboxaldehyde with pyrazine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitro-1H-pyrazol-3-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazines: Nucleophilic substitution reactions yield various substituted pyrazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitro-1H-pyrazol-3-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Wirkmechanismus
The mechanism of action of 2-(4-Nitro-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Nitro-1H-pyrazol-3-yl)pyridine
- 2-(4-Nitro-1H-pyrazol-3-yl)quinoline
- 2-(4-Nitro-1H-pyrazol-3-yl)benzene
Uniqueness
2-(4-Nitro-1H-pyrazol-3-yl)pyrazine is unique due to the presence of both pyrazine and pyrazole rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H5N5O2 |
---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
2-(4-nitro-1H-pyrazol-5-yl)pyrazine |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-4-10-11-7(6)5-3-8-1-2-9-5/h1-4H,(H,10,11) |
InChI-Schlüssel |
IABMYROFIVCJMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C2=C(C=NN2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.